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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for D-

Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a critical chiral building block in

pharmaceutical and organic synthesis. The document is intended for researchers, scientists,

and professionals in drug development, offering a centralized resource for Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed

experimental protocols are provided to ensure reproducibility, and all quantitative data is

summarized in standardized tables for ease of reference and comparison.

Introduction
D-Phenylalaninol is a chiral amino alcohol derived from the reduction of the amino acid D-

phenylalanine. Its stereocenter makes it an invaluable precursor and chiral auxiliary in

asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals. A

thorough understanding of its structural and spectroscopic properties is fundamental for its

application in quality control, reaction monitoring, and structural elucidation of derivative

compounds. This document collates and presents the essential ¹H NMR, ¹³C NMR, IR, and MS

data for D-Phenylalaninol.

Spectroscopic Data Summary
The following sections provide the key spectral data for D-Phenylalaninol. Data has been

compiled from various spectral databases and literature sources.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules.

2.1.1 ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule.

Assignment Chemical Shift (δ) [ppm] Solvent / Frequency

Phenyl-H (m) 7.29 - 7.18 CDCl₃ / 400 MHz

-CH₂OH (dd) 3.61 CDCl₃ / 400 MHz

-CH₂OH (dd) 3.38 CDCl₃ / 400 MHz

-CH(NH₂) (m) 3.10 CDCl₃ / 400 MHz

-CH₂-Ph (dd) 2.78 CDCl₃ / 400 MHz

-CH₂-Ph (dd) 2.50 CDCl₃ / 400 MHz

-NH₂ / -OH (br s) Not explicitly assigned CDCl₃ / 400 MHz

Note: The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and their

chemical shift can be variable depending on concentration and solvent purity. They were not

explicitly assigned in the reference spectrum.

2.1.2 ¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

The following data is for the racemic mixture, D,L-2-amino-3-phenyl-1-propanol; chemical shifts

for the D-enantiomer are identical in a non-chiral solvent.
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Assignment Chemical Shift (δ) [ppm] Source / Solvent

C (quaternary, Phenyl) 138.8 SpectraBase / CDCl₃

CH (ortho, Phenyl) 129.2 SpectraBase / CDCl₃

CH (meta, Phenyl) 128.5 SpectraBase / CDCl₃

CH (para, Phenyl) 126.1 SpectraBase / CDCl₃

-CH₂OH 66.3 SpectraBase / CDCl₃

-CH(NH₂) 56.4 SpectraBase / CDCl₃

-CH₂-Ph 40.5 SpectraBase / CDCl₃

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations. While a specific peak list

for D-Phenylalaninol is not readily available in public databases, the spectrum is characterized

by the following key absorption regions. A representative spectrum for the racemic mixture is

available on databases such as SpectraBase.

Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Alcohol) 3400 - 3200 Strong, Broad

N-H Stretch (Primary Amine) 3400 - 3250 Medium (two bands)

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

N-H Bend (Amine) 1650 - 1580 Medium

C=C Stretch (Aromatic Ring) 1600 - 1450 Medium-Weak

C-O Stretch (Primary Alcohol) ~1050 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, enabling the determination of molecular weight and structural features. The

molecular weight of D-Phenylalaninol is 151.21 g/mol .

m/z Relative Intensity (%) Possible Fragment

151 ~5 [M]⁺ (Molecular Ion)

120 31.8 [M - CH₂OH]⁺

103 9.1 [C₈H₇]⁺ or [C₇H₅O]⁺

91 19.0 [C₇H₇]⁺ (Tropylium ion)

77 6.7 [C₆H₅]⁺ (Phenyl ion)

60 100.0 [CH₄NO]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of D-Phenylalaninol for ¹H NMR (or 50-100 mg for ¹³C NMR)

and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Gently vortex or sonicate the vial until the sample is fully dissolved.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup & Acquisition:
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Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

Wipe the outside of the tube and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16

scans are sufficient.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater

number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise

ratio.

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction to obtain the final spectrum. Calibrate the chemical

shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for

¹³C).

Infrared (IR) Spectroscopy Protocol
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for

solid samples.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth

dampened with isopropanol or ethanol, then allow it to dry completely.

Place a small amount (a few milligrams) of solid D-Phenylalaninol powder onto the center

of the ATR crystal.

Lower the press arm and apply consistent pressure to ensure firm contact between the

sample and the crystal.
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Instrument Setup & Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, a resolution of 4 cm⁻¹ is used, and 16 to 32 scans

are co-added to improve the signal-to-noise ratio.

After data collection, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Dissolve a small amount (~1 mg) of D-Phenylalaninol in a suitable volatile solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe can

be used, where the sample is placed in a capillary tube at the probe's tip. The probe is

inserted into the ion source and gently heated to volatilize the sample.

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).

The high energy of this process causes the molecular ion to fragment into smaller,

characteristic charged fragments and neutral species.

The positively charged ions (molecular ion and fragments) are accelerated out of the ion

source by an electric field.

The ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which

separates them based on their mass-to-charge (m/z) ratio.

A detector records the abundance of ions at each m/z value, generating the mass

spectrum.
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Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of a compound like D-Phenylalaninol is depicted

below.

D-Phenylalaninol Sample

Dissolve in CDCl3
Filter into NMR Tube

NMR Prep

Place on ATR Crystal

IR Prep

Volatilize in Ion Source

MS Prep

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

1H NMR Data
(Chemical Shifts, Multiplicity)

13C NMR Data
(Chemical Shifts)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z, Intensity)

Structural Elucidation &
Data Interpretation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of D-Phenylalaninol.

To cite this document: BenchChem. [Spectroscopic Profile of D-Phenylalaninol: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555900#spectroscopic-data-for-d-phenylalaninol-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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